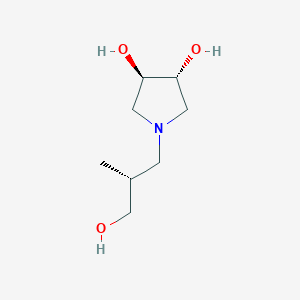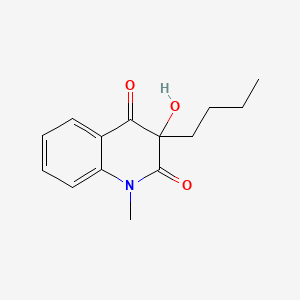
(2R,3R,4S,5S)-2-(6-(3-iodobenzylamino)-9H-purin-9-yl)-4-(aminomethyl)-5-(hydroxymethyl)-tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5S)-4-(Aminomethyl)-5-(hydroxymethyl)-2-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3-ol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the purine base, the iodination of the benzyl group, and the attachment of the tetrahydrofuran ring. Typical reaction conditions might include:
Formation of the purine base: This could involve the use of formamide and cyanamide under high-temperature conditions.
Iodination of the benzyl group: This step might use iodine and a suitable oxidizing agent.
Attachment of the tetrahydrofuran ring: This could involve a cyclization reaction using a suitable catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodinated benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include sodium azide or thiol compounds.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a therapeutic agent due to its unique structure.
Industry: Used in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity. The purine base suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds might include other purine derivatives or tetrahydrofuran-containing molecules. The unique iodinated benzyl group distinguishes this compound from others, potentially offering unique biological activity or chemical reactivity.
List of Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Ribavirin: An antiviral drug with a similar purine base.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring.
Properties
CAS No. |
522607-99-4 |
|---|---|
Molecular Formula |
C18H21IN6O3 |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-(aminomethyl)-5-(hydroxymethyl)-2-[6-[(3-iodophenyl)methylamino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C18H21IN6O3/c19-11-3-1-2-10(4-11)6-21-16-14-17(23-8-22-16)25(9-24-14)18-15(27)12(5-20)13(7-26)28-18/h1-4,8-9,12-13,15,18,26-27H,5-7,20H2,(H,21,22,23)/t12-,13-,15-,18-/m1/s1 |
InChI Key |
WNYCSKXAMBKIQP-HOPMXRPOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)CN)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


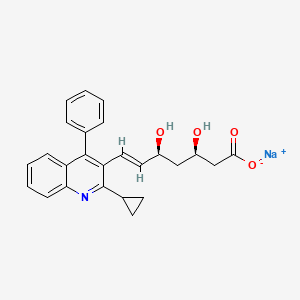

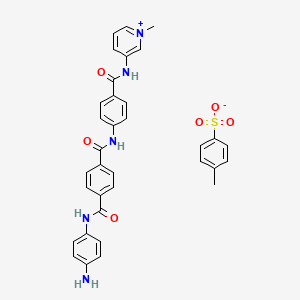
![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)
![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)
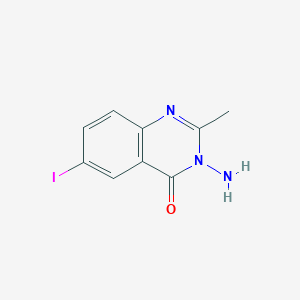

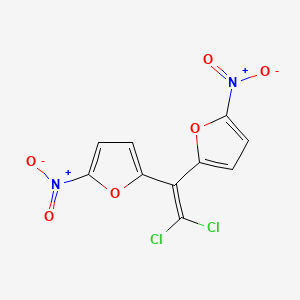
![N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine](/img/structure/B12911432.png)
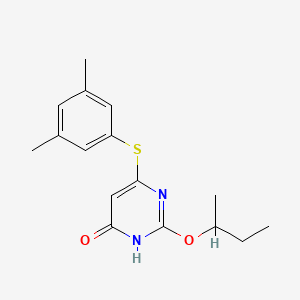
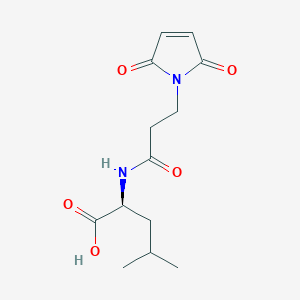
![Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12911441.png)
